Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2S. This compound is characterized by the presence of a trifluoromethyl group, a methylsulfanyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate typically involves the esterification of 2-(methylsulfanyl)-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 2-(methylsulfanyl)benzoate
Uniqueness
Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups on the benzoate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications that require these unique characteristics.
Properties
IUPAC Name |
methyl 2-methylsulfanyl-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c1-15-9(14)7-4-3-6(10(11,12)13)5-8(7)16-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTSLTMJLUIOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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